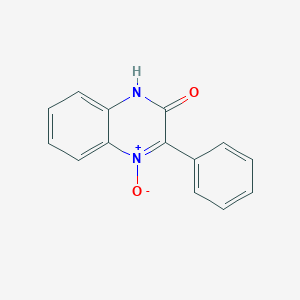

3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate

Description

3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate is a quinoxaline derivative characterized by a hydroxy group at position 3, a phenyl substituent at position 2, and an olate moiety (a deprotonated hydroxyl group conjugated with the aromatic system). Quinoxalines are bicyclic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the benzene ring.

Properties

CAS No. |

1504-48-9 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

4-oxido-3-phenyl-1H-quinoxalin-4-ium-2-one |

InChI |

InChI=1S/C14H10N2O2/c17-14-13(10-6-2-1-3-7-10)16(18)12-9-5-4-8-11(12)15-14/h1-9H,(H,15,17) |

InChI Key |

JUJNJFGOMPIJOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3NC2=O)[O-] |

solubility |

>35.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate typically involves the condensation of o-phenylenediamine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a quinoxaline intermediate, which is then hydroxylated to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in chemical synthesis and research .

Scientific Research Applications

3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division . This inhibition can result in the disruption of bacterial growth and proliferation, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares key structural features of 3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate with two analogs: 1-Allyl-3-phenylquinoxalin-2(1H)-one () and 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate ().

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | Predicted Solubility |

|---|---|---|---|---|

| This compound | 3-OH, 2-Ph | Hydroxy, phenyl, olate | ~265.3 | Moderate in polar solvents (H-bonding) |

| 1-Allyl-3-phenylquinoxalin-2(1H)-one | 1-Allyl, 3-Ph, 2-ketone | Allyl, phenyl, ketone | ~278.3 | Low (hydrophobic allyl/Ph groups) |

| 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate | 3-Ethoxycarbonyl, 2-Me | Ester, methyl, olate | ~262.3 | Low (bulky ester group) |

Key Observations :

- Hydrogen Bonding: The hydroxy group in this compound enhances solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding, whereas the ethoxycarbonyl and allyl groups in analogs reduce solubility .

Crystallographic Insights

The Cambridge Structural Database (CSD) () contains over 500,000 small-molecule structures, many of which are quinoxaline derivatives. For example:

- 1-Allyl-3-phenylquinoxalin-2(1H)-one () exhibits a planar quinoxaline core with a ketone oxygen bond length of ~1.22 Å, typical for carbonyl groups. The allyl substituent introduces slight torsional strain .

- 3-(Ethoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate () likely shows elongated C-O bonds in the ethoxycarbonyl group (~1.36 Å), consistent with ester functionalities.

The hydroxy group in the target compound is expected to form intramolecular hydrogen bonds (O-H···N), stabilizing the olate structure and influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.